molecular formula C10H20OSi B8599300 4,4-Dimethyl-1-(trimethylsilyl)-1-pentyn-3-ol

4,4-Dimethyl-1-(trimethylsilyl)-1-pentyn-3-ol

Cat. No. B8599300
M. Wt: 184.35 g/mol
InChI Key: IBMLPAFABJTKSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05157167

Procedure details

Dissolve B-(2-(trimethylsilyl)ethynyl)-9-borabicyclo[3.3.1]nonane.tetrahydrofuran complex (2.13 g, 7.3 mmol) in pentane (25 mL) and add trimethylacetaldehyde (795 μL, 7.3 mmol). Stir at room temperature for 5 days. Remove the solvent under a positive nitrogen pressure to give a yellow solid. Add ethyl ether (30 mL) and methanol (500 μL). Cool to 0° C. and add, by dropwise addition, ethanolamine (440 μL, 7.3 mmol). Stir overnight, centrifuge the reaction mixture and separate the clear supernatant liquid. Wash the precipitate with pentane (2×10 mL) and combine the organic phases. Wash with water (2×25 mL) and dry (MgSO4). Evaporate the solvent in vacuo and purify by silica gel chromatography (19:1 hexane/ethyl acetate) to give the title compound as a clear liquid (1.25 g, 93%).
Name
B-(2-(trimethylsilyl)ethynyl)-9-borabicyclo[3.3.1]nonane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
440 μL
Type
reactant
Reaction Step Three
Quantity
795 μL
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
500 μL
Type
solvent
Reaction Step Five
Yield
93%

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([CH3:15])([CH3:14])[C:3]#[C:4]B1C2CCCC1CCC2.[CH3:16][C:17]([CH3:21])([CH3:20])[CH:18]=[O:19].C(OCC)C.C(CN)O>CCCCC.CO>[CH3:16][C:17]([CH3:21])([CH3:20])[CH:18]([OH:19])[C:4]#[C:3][Si:2]([CH3:1])([CH3:14])[CH3:15]

Inputs

Step One
Name
B-(2-(trimethylsilyl)ethynyl)-9-borabicyclo[3.3.1]nonane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C#CB1C2CCCC1CCC2)(C)C
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)OCC
Step Three
Name
Quantity
440 μL
Type
reactant
Smiles
C(O)CN
Step Four
Name
Quantity
795 μL
Type
reactant
Smiles
CC(C=O)(C)C
Name
Quantity
25 mL
Type
solvent
Smiles
CCCCC
Step Five
Name
Quantity
500 μL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir at room temperature for 5 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Remove the solvent under a positive nitrogen pressure
CUSTOM
Type
CUSTOM
Details
to give a yellow solid
TEMPERATURE
Type
TEMPERATURE
Details
Cool to 0° C.
STIRRING
Type
STIRRING
Details
Stir overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
centrifuge the reaction mixture and separate the clear supernatant liquid
WASH
Type
WASH
Details
Wash the precipitate with pentane (2×10 mL)
WASH
Type
WASH
Details
Wash with water (2×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (MgSO4)
CUSTOM
Type
CUSTOM
Details
Evaporate the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
purify by silica gel chromatography (19:1 hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
product
Smiles
CC(C(C#C[Si](C)(C)C)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.25 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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